2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride
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Overview
Description
2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves a multi-step process. One common method includes the following steps :
Formation of Benzoxazinone Intermediate: Anthranilic acid derivatives are treated with acetic anhydride to form benzoxazinone intermediates.
Reaction with Amines: The benzoxazinone intermediate is then reacted with piperidine in the presence of a suitable solvent, such as ethanol, to yield the desired quinazolinone derivative.
Methylation: The final step involves the methylation of the quinazolinone derivative to obtain 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one.
Industrial Production Methods
Industrial production methods often utilize green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents and microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and biofilm inhibition properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound may also interact with enzymes and receptors involved in cell signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-substituted-quinazolin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its potent antimicrobial activity against Staphylococcus aureus.
Uniqueness
2-Methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one is unique due to its specific piperidin-4-ylmethyl substituent, which imparts distinct biological properties, particularly in inhibiting biofilm formation and quorum sensing in bacteria .
Properties
IUPAC Name |
2-methyl-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.2ClH/c1-11-17-14-5-3-2-4-13(14)15(19)18(11)10-12-6-8-16-9-7-12;;/h2-5,12,16H,6-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBASAXJGMGGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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